2-Fluoro-1-nitro-3,5-bis(trifluoromethyl)benzene
Overview
Description
2-Fluoro-1-nitro-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of a nitro group (-NO2) and two trifluoromethyl groups (-CF3) on a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-nitro-3,5-bis(trifluoromethyl)benzene typically involves the nitration of 2-fluoro-3,5-bis(trifluoromethyl)benzene. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the initial fluorination of benzene to introduce the fluorine atom, followed by the sequential addition of trifluoromethyl groups and the nitro group.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-nitro-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Substitution: Electrophilic aromatic substitution reactions are facilitated by the presence of strong electrophiles and Lewis acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and hydroxylamines.
Substitution: Introduction of various functional groups such as halogens and alkyl groups.
Scientific Research Applications
2-Fluoro-1-nitro-3,5-bis(trifluoromethyl)benzene is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-Fluoro-1-nitro-3,5-bis(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound's nitro group and trifluoromethyl groups play a crucial role in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
2-Fluoro-1-nitro-3,5-bis(trifluoromethyl)benzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-Nitro-3,5-bis(trifluoromethyl)benzene: Lacks the fluorine atom.
2-Fluoro-3,5-bis(trifluoromethyl)benzene: Lacks the nitro group.
3,5-Bis(trifluoromethyl)nitrobenzene: Different position of the nitro group.
These compounds differ in their chemical properties and biological activities, making this compound a unique and valuable compound in various applications.
Properties
IUPAC Name |
2-fluoro-1-nitro-3,5-bis(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F7NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGSVZQTIHVSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221978 | |
Record name | Benzene, 2-fluoro-1-nitro-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965304-68-0 | |
Record name | Benzene, 2-fluoro-1-nitro-3,5-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965304-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-fluoro-1-nitro-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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